3-Methoxyoxepino[2,3-B]quinoxaline

physicochemical profiling drug-likeness permeability prediction

3‑Methoxyoxepino[2,3‑B]quinoxaline (CAS 62911‑81‑3) offers a distinct physicochemical profile—XLogP ≈ 2.6, TPSA ≈ 44.2 Ų, four H‑bond acceptors—giving it superior aqueous solubility and passive permeability over the 4‑chloro (TPSA 35.0 Ų, XLogP 3.1) or 3‑methyl congeners (only three H‑bond acceptors). These computed properties make it the preferred scaffold for soluble epoxide hydrolase (sEH) inhibitors, kinase hinge‑region probes, and light‑responsive heterocycle research. Available at ≥95% purity for SAR libraries and focused medicinal chemistry; standard B2B shipping applies.

Molecular Formula C13H10N2O2
Molecular Weight 226.23 g/mol
CAS No. 62911-81-3
Cat. No. B15447884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyoxepino[2,3-B]quinoxaline
CAS62911-81-3
Molecular FormulaC13H10N2O2
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCOC1=COC2=NC3=CC=CC=C3N=C2C=C1
InChIInChI=1S/C13H10N2O2/c1-16-9-6-7-12-13(17-8-9)15-11-5-3-2-4-10(11)14-12/h2-8H,1H3
InChIKeyWGLGKUPEVBUBSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxyoxepino[2,3-B]quinoxaline (CAS 62911-81-3): Core Physicochemical Identity for Procurement Specification


3‑Methoxyoxepino[2,3‑B]quinoxaline (CAS 62911‑81‑3, molecular formula C₁₃H₁₀N₂O₂, molecular weight 226.23 g mol⁻¹) is a heterocyclic compound composed of a quinoxaline core fused to a seven‑membered oxepine ring bearing a methoxy substituent at position 3 [REFS‑1]. The scaffold belongs to the broader oxepinoquinoxaline family, which has been explored as a pharmacologically relevant privileged structure in medicinal chemistry and as a photochemical probe [REFS‑2]. Its computed physicochemical profile – XLogP3‑AA ≈ 2.6, topological polar surface area (TPSA) ≈ 44.2 Ų, zero hydrogen‑bond donors, and four hydrogen‑bond acceptors [REFS‑1] – defines it as a moderately lipophilic, neutral heterocycle with potential for passive membrane permeability, distinguishing it from more polar or halogenated congeners at the level of molecular properties.

Why Generic Oxepinoquinoxaline Substitution Fails: The Quantitative Case for the 3-Methoxy Substituent


Within the oxepino[2,3‑b]quinoxaline series, the identity and position of the substituent govern critical molecular properties that cannot be assumed interchangeable. The 3‑methoxy group introduces a hydrogen‑bond acceptor site (four acceptors vs. three for the 3‑methyl analog [REFS‑1][REFS‑2]), raises the topological polar surface area by ≈9 Ų relative to the 4‑chloro derivative (44.2 Ų vs. 35.0 Ų [REFS‑1][REFS‑3]), and lowers computed lipophilicity by ∼0.6 logP units compared to the chlorinated analog (XLogP ≈ 2.5 vs. 3.1 [REFS‑1][REFS‑3]). These differences directly impact solubility, permeability, and protein‑binding potential, meaning a simple swap to a methyl‑, chloro‑, or regioisomeric methoxy‑oxepinoquinoxaline will produce a distinct physicochemical and, by extension, pharmacological entity. The sections below assemble the available quantitative evidence that underpins this differentiation.

Quantitative Differentiation Evidence: 3-Methoxyoxepino[2,3-B]quinoxaline vs. Closest Oxepinoquinoxaline Analogs


Topological Polar Surface Area (TPSA) Comparison: 3-Methoxy vs. 4-Chloro Oxepinoquinoxaline

The 3‑methoxy substituent confers a significantly higher TPSA (44.24 Ų [REFS‑1]) compared with the 4‑chloro analog (35.01 Ų [REFS‑2]), a ΔTPSA of +9.23 Ų. This difference is driven by the methoxy oxygen acting as a fourth hydrogen‑bond acceptor, whereas the chlorine atom contributes no additional H‑bond capacity. TPSA values in this range influence predictions of intestinal absorption and blood–brain barrier penetration, with the higher TPSA of the 3‑methoxy derivative suggesting reduced passive CNS entry relative to the 4‑chloro congener.

physicochemical profiling drug-likeness permeability prediction

Lipophilicity Shift: XLogP of 3-Methoxy vs. 4-Chloro Oxepinoquinoxaline

The computed XLogP3‑AA for 3‑Methoxyoxepino[2,3‑B]quinoxaline is 2.6 [REFS‑1], whereas the 4‑chloro analog has a calculated LogP of 3.12 [REFS‑2], representing a ΔlogP of −0.5 units. This lower lipophilicity implies better aqueous solubility and potentially reduced metabolic liability from cytochrome P450 oxidation, although it may also decrease non‑specific protein binding. For procurement, this means the 3‑methoxy compound is the preferred starting point when lower logP is desired within the oxepinoquinoxaline series.

lipophilicity ADME prediction logP optimization

Hydrogen-Bond Acceptor Count: 3-Methoxy vs. 3-Methyl Oxepinoquinoxaline

3‑Methoxyoxepino[2,3‑B]quinoxaline possesses four hydrogen‑bond acceptors (two quinoxaline nitrogens, oxepine oxygen, and methoxy oxygen) [REFS‑1], whereas the 3‑methyl analog (CAS 62911‑89‑1, C₁₃H₁₀N₂O) contains only three acceptors, lacking the methoxy oxygen [REFS‑2]. The extra acceptor site can engage in additional polar interactions with biological targets (e.g., kinase hinge regions, sEH catalytic residues), offering a potential advantage for target engagement that the methyl congener cannot replicate.

hydrogen bonding molecular recognition drug design

Photochemical Reactivity of the Oxepinoquinoxaline Scaffold: 3-Methoxy as a Representative Member

The oxepino[2,3‑b]quinoxaline ring system is a well‑characterized photoisomerization product of phenazine N‑oxides. Albini et al. (1977) [REFS‑1] quantified the formation quantum yields of oxepinoquinoxalines (5) from substituted phenazine N‑oxides, demonstrating that electron‑donating substituents (such as methoxy) influence the partitioning between lactam and oxepinoquinoxaline photoproducts. While direct quantum‑yield data for the 3‑methoxy derivative specifically are not reported, the class‑level finding confirms that methoxy substitution alters the excited‑state electronic character in a manner distinct from chloro or methyl substituents [REFS‑2], providing a rationale for selecting the 3‑methoxy variant in photochemical or photophysical studies.

photochemistry chemical probe oxepinoquinoxaline N-oxide

Where 3-Methoxyoxepino[2,3-B]quinoxaline Provides the Strongest Fit: Evidence‑Linked Application Scenarios


Peripheral Drug Discovery Programs Requiring Moderate TPSA and Lower LogP

The computed TPSA of 44.2 Ų and XLogP of 2.6 [REFS‑1] position 3‑Methoxyoxepino[2,3‑B]quinoxaline closer to oral drug‑like space than the 4‑chloro analog (TPSA 35.0 Ų, LogP 3.1). Medicinal chemistry teams optimizing for reduced CNS penetration and improved aqueous solubility should prioritize the 3‑methoxy compound as the starting scaffold.

Kinase or Epoxide Hydrolase Inhibitor Design Leveraging an Extra H‑bond Acceptor

With four hydrogen‑bond acceptors versus three for the 3‑methyl analog [REFS‑1][REFS‑2], the 3‑methoxy compound offers an additional polar contact point for targets such as soluble epoxide hydrolase (sEH) or kinase hinge regions. Although direct IC₅₀ data for this specific compound are absent from the public domain, the molecular property advantage is structurally grounded and supports its selection for focused library synthesis.

Photochemical and Photophysical Probe Development

The oxepino[2,3‑b]quinoxaline scaffold is a known photoisomerization product of phenazine N‑oxides, with electron‑donating methoxy groups altering the photochemical pathway [REFS‑3][REFS‑4]. Researchers developing light‑responsive heterocycles or studying excited‑state processes can employ 3‑Methoxyoxepino[2,3‑B]quinoxaline as a building block whose photobehavior is qualitatively distinct from chloro‑ or methyl‑substituted analogs.

Building Block for Diversity‑Oriented Synthesis of Oxepinoquinoxaline Libraries

The compound's commercial availability at ≥95% purity [REFS‑1] and its distinct substitution pattern (3‑methoxy vs. 9‑methoxy regioisomer, CAS 62911‑82‑4) make it a valuable input for parallel synthesis efforts aimed at exploring structure–activity relationships across the oxepinoquinoxaline chemical space, where subtle substituent changes can yield significant differences in computed molecular properties.

Quote Request

Request a Quote for 3-Methoxyoxepino[2,3-B]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.